

An In-depth Technical Guide to BDP FL-PEG5-acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **BDP FL-PEG5-acid**

Cat. No.: **B12283007**

[Get Quote](#)

CAS Number: 2093197-98-7

This technical guide provides a comprehensive overview of **BDP FL-PEG5-acid**, a green fluorescent dye widely utilized by researchers, scientists, and drug development professionals for bioconjugation and cellular imaging applications.

Core Properties and Specifications

BDP FL-PEG5-acid is a fluorescent labeling reagent characterized by a BODIPY FL (BDP FL) fluorophore linked to a carboxylic acid via a five-unit polyethylene glycol (PEG) spacer.^{[1][2][3]} ^[4] This structure imparts desirable physicochemical properties, including high fluorescence quantum yield, a large extinction coefficient, and enhanced water solubility, making it an excellent tool for labeling biomolecules.^[2] The PEG spacer also contributes to increased membrane permeability.

Chemical and Physical Properties

Property	Value	Reference
CAS Number	2093197-98-7	
Chemical Formula	C27H40BF2N3O8	
Molecular Weight	583.44 g/mol	
Appearance	To be determined	
Purity	>95%	
Solubility	Soluble in DMSO, DMF, DCM; low solubility in water.	
Storage Conditions	Store at -20°C, protected from light.	

Fluorescence Properties

The spectral characteristics of **BDP FL-PEG5-acid** are primarily determined by the BDP FL fluorophore. The following data, based on the closely related BDP FL and BDP FL-PEG5-azide compounds, provide a reliable reference.

Property	Value	Reference
Excitation Maximum (λ_{ex})	~503 nm	
Emission Maximum (λ_{em})	~509 nm	
Extinction Coefficient (ϵ)	~80,000 $\text{cm}^{-1}\text{M}^{-1}$	
Fluorescence Quantum Yield (Φ)	~0.9	

Experimental Protocols: Bioconjugation to Amine-Containing Biomolecules

BDP FL-PEG5-acid, bearing a terminal carboxylic acid, can be covalently conjugated to primary amines (e.g., lysine residues in proteins) on biomolecules. This process typically

involves a two-step reaction: activation of the carboxylic acid and subsequent reaction with the amine.

Activation of BDP FL-PEG5-acid with EDC and NHS

This protocol describes the conversion of the carboxylic acid group to a more reactive N-hydroxysuccinimidyl (NHS) ester.

Materials:

- **BDP FL-PEG5-acid**
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Reaction vessel (e.g., microcentrifuge tube)
- Stirring/mixing equipment

Procedure:

- Dissolve **BDP FL-PEG5-acid**: Prepare a stock solution of **BDP FL-PEG5-acid** in anhydrous DMF or DMSO. The concentration will depend on the scale of the reaction.
- Add NHS and EDC: To the **BDP FL-PEG5-acid** solution, add a molar excess of NHS (typically 1.1-1.5 equivalents) followed by a molar excess of EDC (typically 1.1-1.5 equivalents).
- Incubate: Allow the reaction to proceed at room temperature for 1-4 hours, protected from light. The reaction mixture can be gently stirred or vortexed intermittently.
- Use immediately: The resulting BDP FL-PEG5-NHS ester is sensitive to hydrolysis and should be used immediately for the conjugation reaction.

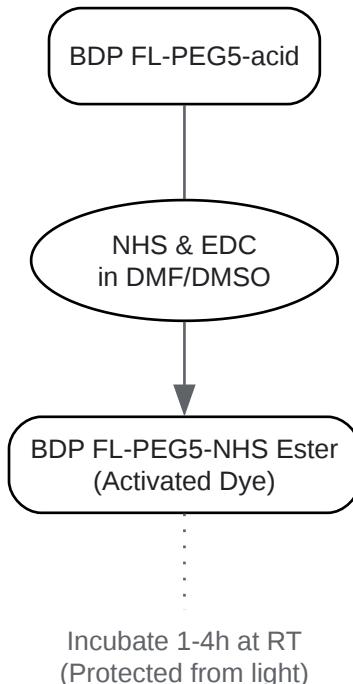
Conjugation of Activated BDP FL-PEG5-NHS Ester to Proteins

This protocol outlines the labeling of a protein with the freshly prepared BDP FL-PEG5-NHS ester.

Materials:

- Protein of interest in an amine-free buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-8.0)
- Freshly prepared BDP FL-PEG5-NHS ester solution
- Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0, or 1.5 M hydroxylamine, pH 8.5)
- Purification column (e.g., size-exclusion chromatography)

Procedure:

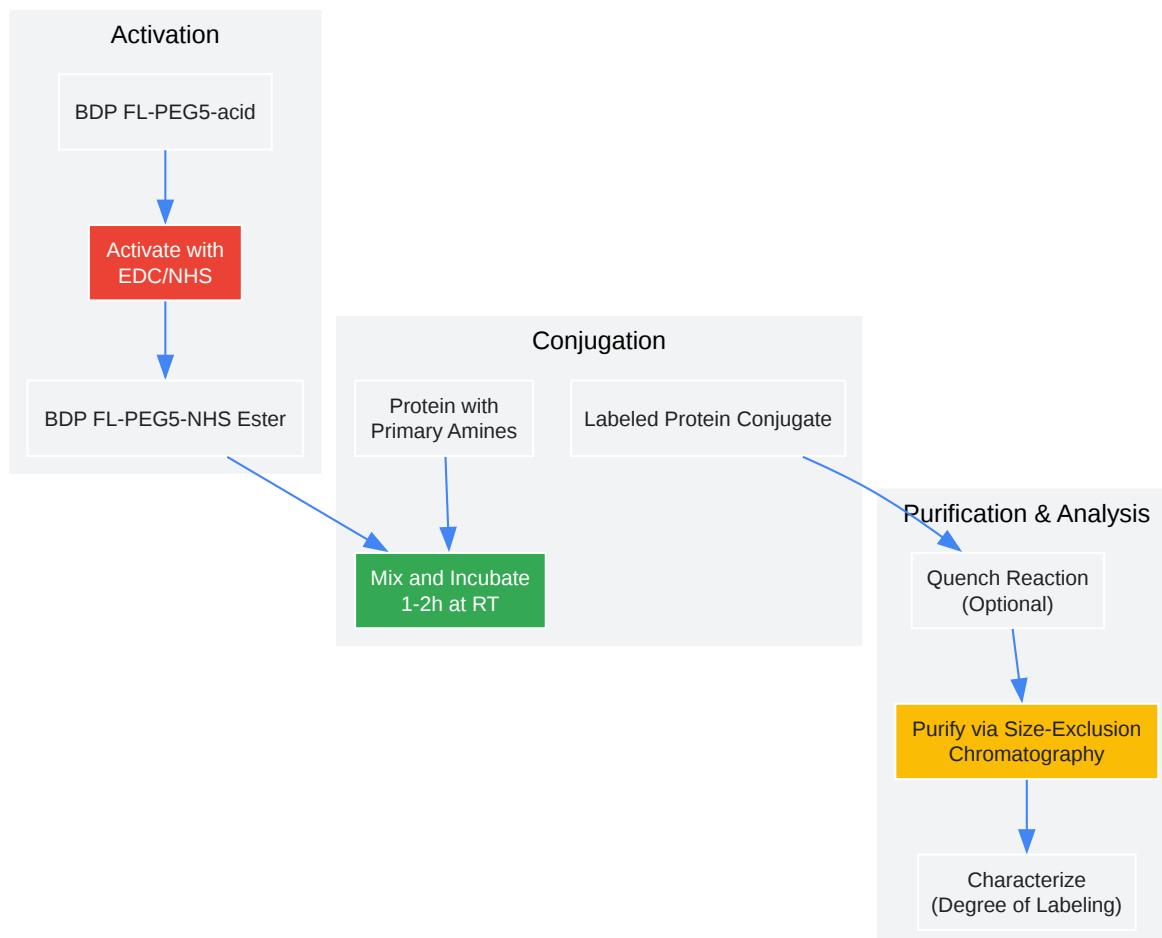

- Prepare Protein Solution: Ensure the protein solution is at an appropriate concentration (typically 1-10 mg/mL) in a suitable amine-free buffer.
- Add Activated Dye: While gently stirring or vortexing the protein solution, slowly add a calculated molar excess of the BDP FL-PEG5-NHS ester solution. A 10- to 20-fold molar excess of the dye to the protein is a common starting point, but the optimal ratio should be determined experimentally.
- Incubate: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
- Quench Reaction (Optional): To stop the labeling reaction, add a quenching reagent to react with any unreacted NHS ester. Incubate for an additional 30-60 minutes.
- Purify the Conjugate: Separate the labeled protein from unreacted dye and byproducts using a suitable purification method, such as size-exclusion chromatography. The first colored band to elute will be the fluorescently labeled protein.

- Characterize the Conjugate: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~503 nm).

Visualizations

Chemical Activation Workflow

Activation of BDP FL-PEG5-acid



[Click to download full resolution via product page](#)

Caption: Activation of the carboxylic acid on **BDP FL-PEG5-acid** to an NHS ester.

Bioconjugation Experimental Workflow

Protein Labeling with BDP FL-PEG5-acid

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for labeling proteins with **BDP FL-PEG5-acid**.

Applications in Research and Drug Development

The primary application of **BDP FL-PEG5-acid** is in the fluorescent labeling of biomolecules for various research and drug development purposes. Its use has been noted in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it can be incorporated as a fluorescent tag.

to facilitate the study of PROTAC distribution and mechanism of action. The high photostability of the BDP FL core makes it particularly suitable for fluorescence microscopy and other imaging applications where repeated excitation is required.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lumiprobe.com [lumiprobe.com]
- 2. benchchem.com [benchchem.com]
- 3. Spectrum [BODIPY FL] | AAT Bioquest [aatbio.com]
- 4. FluoroFinder [app.fluorofinder.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to BDP FL-PEG5-acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12283007#bdp-fl-peg5-acid-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com